molecular formula C19H21ClFN3O2 B2603422 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea CAS No. 941964-64-3

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea

Cat. No.: B2603422
CAS No.: 941964-64-3
M. Wt: 377.84
InChI Key: UUARBESDCOTSOU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mechanism of Action

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells by transmitting signals from the B cell receptor to downstream signaling pathways. By inhibiting BTK, this compound prevents the activation and proliferation of B cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. This selectivity is important for minimizing potential side effects and improving the safety profile of the drug. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has several advantages for use in lab experiments. Its high potency and selectivity make it a valuable tool for studying the role of BTK in various biological processes. However, one limitation of this compound is its relatively high cost, which may restrict its use in some research settings.

Future Directions

There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize treatment for individual patients. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea involves several steps, starting with the reaction of 4-chloroaniline with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with morpholine to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell-related diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo. Another study published in Blood Cancer Journal demonstrated the efficacy of this compound in the treatment of chronic lymphocytic leukemia (CLL) cells. These studies suggest that this compound has the potential to be a valuable therapeutic agent for the treatment of B cell-related diseases.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c20-15-3-7-17(8-4-15)23-19(25)22-13-18(24-9-11-26-12-10-24)14-1-5-16(21)6-2-14/h1-8,18H,9-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUARBESDCOTSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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